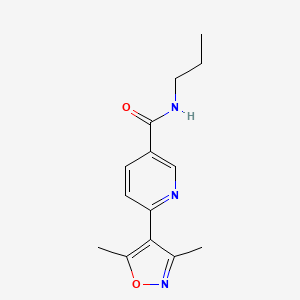![molecular formula C18H22N2O2 B5109881 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that belongs to the class of phenol-piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an antipsychotic and antidepressant agent.
作用機序
The exact mechanism of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and noradrenaline.
Biochemical and Physiological Effects:
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in animal models and humans. It has been demonstrated to reduce the levels of several stress hormones, such as cortisol and adrenocorticotropic hormone, in patients with depression and anxiety. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has several advantages and limitations for lab experiments. One of its main advantages is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the role of these receptors in various psychiatric disorders. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new analogs and derivatives of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol that have improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to elucidate the exact mechanisms of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and its potential interactions with other neurotransmitter systems. Finally, more clinical trials are needed to evaluate the safety and efficacy of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety.
合成法
The synthesis of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and 1-(4-chlorobenzyl)piperazine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in high yield and purity. This synthesis method has been optimized and modified by several researchers, and different variations of the reaction conditions have been reported.
科学的研究の応用
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic and antidepressant properties in animal models, and several studies have investigated its efficacy and safety in humans. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been evaluated for its potential use in the treatment of other psychiatric disorders, such as anxiety and bipolar disorder.
特性
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCWRJQFQNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)